1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride
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Overview
Description
1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride is an organic compound that features a thiophene ring attached to a cyclopentane ring, which is further bonded to a carbonyl chloride group. Thiophene is a five-membered heterocyclic compound containing sulfur, known for its aromatic properties and significant role in medicinal chemistry .
Preparation Methods
The synthesis of 1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride typically involves the reaction of thiophene derivatives with cyclopentanone under specific conditions. One common method includes the use of 3-bromothiophene and cyclopentanone in the presence of a base to form the intermediate, which is then treated with thionyl chloride to introduce the carbonyl chloride group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophene derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the thiophene ring is coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Scientific Research Applications
1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride has diverse applications in scientific research:
Biology and Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound can be used in the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride largely depends on its chemical structure. The thiophene ring can interact with biological targets, such as enzymes or receptors, through π-π interactions or hydrogen bonding. The carbonyl chloride group can react with nucleophilic sites in proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride can be compared with other thiophene derivatives, such as:
1-(Thiophen-2-yl)cyclopentane-1-carbonyl chloride: Similar in structure but with the thiophene ring attached at a different position, which can lead to variations in reactivity and biological activity.
Thiophene-3-carboxylic acid: Lacks the cyclopentane ring and carbonyl chloride group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of the thiophene ring with a cyclopentane ring and a reactive carbonyl chloride group, providing a versatile scaffold for further chemical modifications and applications.
Properties
CAS No. |
73812-19-8 |
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Molecular Formula |
C10H11ClOS |
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-thiophen-3-ylcyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C10H11ClOS/c11-9(12)10(4-1-2-5-10)8-3-6-13-7-8/h3,6-7H,1-2,4-5H2 |
InChI Key |
BYXSAYGWFPIJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CSC=C2)C(=O)Cl |
Origin of Product |
United States |
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